molecular formula C10H10F3NO2 B13050662 (S)-6-(Trifluoromethoxy)chroman-4-amine CAS No. 1228557-10-5

(S)-6-(Trifluoromethoxy)chroman-4-amine

Cat. No.: B13050662
CAS No.: 1228557-10-5
M. Wt: 233.19 g/mol
InChI Key: ZWVVBZKECWRDKB-QMMMGPOBSA-N
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Description

(S)-6-(Trifluoromethoxy)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the trifluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Trifluoromethoxy)chroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-6-(Trifluoromethoxy)chroman-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-(Trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-8-(Trifluoromethoxy)chroman-4-amine
  • 7-(Trifluoromethoxy)chroman-4-amine
  • 4-Chromanone derivatives

Uniqueness

(S)-6-(Trifluoromethoxy)chroman-4-amine is unique due to the specific position of the trifluoromethoxy group on the chroman ring. This positioning can influence the compound’s chemical properties and biological activities, making it distinct from other similar compounds.

Properties

CAS No.

1228557-10-5

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(4S)-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m0/s1

InChI Key

ZWVVBZKECWRDKB-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)OC(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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